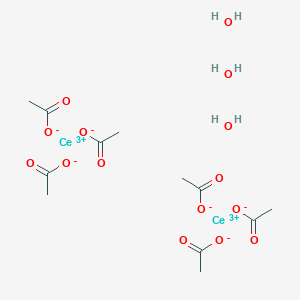
Cerium triacetate sesquihydrate
Overview
Description
Synthesis Analysis
The synthesis of cerium compounds, such as cerium (IV) sulfate tetrahydrate, is not explicitly detailed in the provided papers. However, these papers discuss the use of cerium compounds as catalysts in the synthesis of organic molecules. For example, cerium (IV) sulfate tetrahydrate is used as a catalyst in the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinoline derivatives . These reactions are performed under solvent-free conditions, which is advantageous from an environmental perspective.
Molecular Structure Analysis
While the molecular structure of cerium triacetate sesquihydrate is not analyzed in the provided papers, the general behavior of cerium complexes in terms of their redox chemistry is discussed . The coordination sphere around a cerium ion significantly affects its oxidizing ability, which is a crucial aspect of its molecular structure and reactivity.
Chemical Reactions Analysis
Cerium compounds are shown to be effective in catalyzing various chemical reactions. For instance, cerium (IV) sulfate tetrahydrate catalyzes the synthesis of quinazolinones and polyhydroquinolines with high yields . Cerium (IV) trifluoroacetate is used in the oxidation of aromatic hydrocarbons, leading to products such as biaryls, diarylmethanes, and trifluoroacetate esters . These reactions demonstrate the versatility of cerium compounds in facilitating different types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of cerium compounds are indirectly inferred from their applications in synthesis. The reversible redox chemistry of cerium is central to its role in synthetic chemistry . The stability of cerium in different oxidation states is influenced by the ligands present, which affects its physical properties and reactivity. The provided papers do not discuss the specific physical properties of cerium triacetate sesquihydrate, but they do highlight the importance of the electronic environment around cerium ions in determining their chemical behavior.
Scientific Research Applications
-
- Cerium triacetate sesquihydrate is utilized in steel production to remove free sulfur and oxygen .
- In secondary-hardening steel, different amounts of cerium were added to investigate the modification effect of Ce on non-metallic inclusions . The characteristics of inclusions were observed experimentally using SEM-EDS and the modification mechanism was analyzed based on thermodynamic calculations .
-
- Cerium triacetate sesquihydrate finds application in glass and glass polishing .
- Cerium oxide, often referred to as ceria, is a versatile compound known for its remarkable polishing properties . It is composed of cerium and oxygen (CeO2), and is a crucial component in various polishing applications, especially in the glass industry .
- The key to its effectiveness lies in its abrasive nature, enabling it to remove imperfections and scratches on glass surfaces with precision .
-
- Cerium triacetate sesquihydrate is used in catalysts .
- Research into the incorporation of cerium into a diverse range of catalyst systems for a wide spectrum of process chemistries has expanded rapidly .
- The newfound interest in cerium-containing catalysts stems from the benefits achieved by cerium’s inclusion, which include selectivity, activity, and stability .
-
- Cerium acetate’s 1.5 hydrate loses water at 133°C to obtain an amorphous anhydrous form, and the amorphous phase changes to crystal at 212°C, and phase changes again at 286°C .
- Its thermal decomposition at 310 °C will generate basic cerium (III) acetate, which will be further decomposed to obtain Ce2O2CO3 (a basic carbonate), and continued heating generates CeO2 and CO .
Safety And Hazards
Cerium triacetate sesquihydrate may cause irritation to the respiratory tract, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust, provide local exhaust or general room ventilation to minimize exposure to dust, and wash hands and other exposed areas with mild soap and water before eating, drinking or smoking and when leaving work .
Future Directions
Cerium triacetate sesquihydrate has received significant attention due to its biocompatibility, good conductivity, and the ability to transfer oxygen . It has been widely used to develop electrochemical sensors and biosensors as it could increase response time, sensitivity, and stability of the sensor . Future research may focus on these applications and further understanding of its properties and potential uses.
properties
IUPAC Name |
cerium(3+);hexaacetate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C2H4O2.2Ce.3H2O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;3*1H2/q;;;;;;2*+3;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEYCIHWCBGBLG-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[Ce+3].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Ce2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939067 | |
| Record name | Acetic acid, cerium(3+) salt, hydrate (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cerium triacetate sesquihydrate | |
CAS RN |
17829-82-2 | |
| Record name | Cerium triacetate sesquihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, cerium(3+) salt, hydrate (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERIUM TRIACETATE SESQUIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779OQ1RB37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)








![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)

